molecular formula C29H36N6O10 B8101015 L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

Cat. No.: B8101015
M. Wt: 628.6 g/mol
InChI Key: UXSUPDIVQDGBLK-XNHCRPTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is a synthetic peptide substrate commonly used in biochemical research. This compound is known for its role as a chromogenic substrate for caspase-1, an enzyme involved in inflammatory processes. The compound’s structure allows it to be selectively cleaved by caspase-1, releasing a chromophore that can be quantified spectrophotometrically .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified by HPLC .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-throughput purification techniques, such as preparative HPLC, ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-1, which cleaves the peptide bond between the aspartic acid and the nitrophenyl group .

Common Reagents and Conditions

The enzymatic cleavage reaction typically occurs under physiological conditions, with the presence of caspase-1 and a suitable buffer system. The reaction can be monitored by measuring the release of p-nitroaniline, which absorbs at 405 nm .

Major Products Formed

The major product formed from the enzymatic cleavage of L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is p-nitroaniline, which serves as a chromophore for spectrophotometric analysis .

Scientific Research Applications

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is widely used in scientific research, particularly in the study of caspase-1 activity. Its applications include:

Mechanism of Action

The mechanism of action of L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves its selective cleavage by caspase-1. Caspase-1 recognizes the specific amino acid sequence and cleaves the peptide bond, releasing p-nitroaniline. This cleavage event can be quantified spectrophotometrically, providing a measure of caspase-1 activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is unique due to its high selectivity for caspase-1, making it an ideal tool for studying this specific enzyme. Its ability to release a quantifiable chromophore upon cleavage allows for precise measurement of enzyme activity .

Properties

IUPAC Name

(3S)-3-(N-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]-4-nitroanilino)-4-amino-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O10/c1-15(2)25(33-27(41)22(32-17(4)36)13-18-5-11-21(37)12-6-18)28(42)31-16(3)29(43)34(23(26(30)40)14-24(38)39)19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H2,30,40)(H,31,42)(H,32,36)(H,33,41)(H,38,39)/t16-,22-,23-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSUPDIVQDGBLK-XNHCRPTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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